Product packaging for Allyl phenylacetate(Cat. No.:CAS No. 1797-74-6)

Allyl phenylacetate

Cat. No.: B158485
CAS No.: 1797-74-6
M. Wt: 176.21 g/mol
InChI Key: ZCDYAMJXVAUTIM-UHFFFAOYSA-N
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Description

General Overview and Academic Significance of Allyl Phenylacetate (B1230308)

Allyl phenylacetate, with the chemical formula C₁₁H₁₂O₂, is an organic ester recognized for its distinct fruity and honey-like aroma. massbank.euscent.vn This colorless liquid is synthetically produced and has not been reported to occur naturally. wikipedia.org Its primary application lies within the flavor and fragrance industries, where it is utilized as a component in various perfumes and as a flavoring agent. wikipedia.orgthegoodscentscompany.com

The academic significance of this compound extends beyond its commercial uses. It has been identified as one of the few known ligands for the human olfactory receptor OR51L1. wikipedia.org This discovery makes it a valuable tool in sensory science research, particularly in studies aimed at understanding the mechanisms of odor perception and the specific interactions between odorant molecules and olfactory receptors. The study of such specific ligand-receptor relationships is crucial for mapping the human olfactome and understanding the molecular basis of smell.

Furthermore, the synthesis and properties of this compound are of interest in the broader field of organic chemistry, particularly in the study of esterification reactions and the characterization of fragrance compounds. wikipedia.orgorganic-chemistry.org Research into novel and more efficient synthesis methods, including enzymatic approaches, continues to be an area of academic exploration. nih.govebrary.net

Historical Context of this compound Investigations

The investigation of this compound is intrinsically linked to the historical development of the flavor and fragrance industry. The quest for novel synthetic aroma chemicals grew significantly in the late 19th and early 20th centuries, driven by the desire to create new scent profiles and to find more stable and cost-effective alternatives to natural extracts.

The use of allyl esters in perfumery became more prominent in the mid-20th century. For instance, related compounds like allyl-beta-phenylpropionate were developed and patented for their unique odor characteristics, highlighting the industry's exploration of the allyl functional group in fragrance creation. scentspiracy.com The emergence of allyl amyl glycolate (B3277807) in the 1960s and 70s for its fruity-green notes further illustrates the timeline of incorporating allyl esters into perfumery. scentspiracy.com It is within this broader context of synthetic fragrance development that this compound found its place and has been a subject of ongoing, albeit specialized, investigation.

Scope and Objectives of the Research Outline for this compound

The scope of this research article is to provide a focused and detailed examination of the chemical compound this compound. The primary objectives are to:

Detail the fundamental chemical and physical properties of this compound, providing a comprehensive data profile.

Explore the synthesis of this compound , with a focus on established methods such as Fischer-Speier esterification and modern enzymatic approaches.

Present and analyze the spectroscopic data for this compound, including Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, to provide a thorough chemical characterization.

Compile a list of all chemical compounds mentioned within the article for easy reference.

This article will adhere strictly to the outlined topics, focusing solely on the scientific and technical aspects of this compound research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O2 B158485 Allyl phenylacetate CAS No. 1797-74-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enyl 2-phenylacetate
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InChI

InChI=1S/C11H12O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h2-7H,1,8-9H2
Source PubChem
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InChI Key

ZCDYAMJXVAUTIM-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C=CCOC(=O)CC1=CC=CC=C1
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
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DSSTOX Substance ID

DTXSID8061977
Record name Allyl phenylacetate
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Molecular Weight

176.21 g/mol
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Physical Description

Colourless, slightly viscous liquid with a honey-like odour
Record name Allyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/539/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

239.00 to 240.00 °C. @ 760.00 mm Hg
Record name 2-Propenyl phenylacetate
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Density

1.033-1.041
Record name Allyl phenylacetate
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CAS No.

1797-74-6
Record name 2-Propen-1-yl benzeneacetate
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Record name Allyl phenylacetate
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Record name Allyl phenylacetate
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Record name Benzeneacetic acid, 2-propen-1-yl ester
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Record name Allyl phenylacetate
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Record name Allyl phenylacetate
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Record name ALLYL PHENYLACETATE
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Record name 2-Propenyl phenylacetate
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Ii. Synthetic Methodologies for Allyl Phenylacetate and Its Derivatives

Established Synthetic Pathways for Allyl Phenylacetate (B1230308)

Traditional methods for synthesizing allyl phenylacetate often involve the direct esterification of its constituent carboxylic acid and alcohol.

Esterification Reactions in this compound Synthesis

The fundamental synthesis of this compound involves the esterification of phenylacetic acid with allyl alcohol. wikipedia.org A common and widely applicable method for ester formation from a carboxylic acid and an alcohol is the Fischer esterification. This reaction typically employs an acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. pearson.com To achieve a favorable yield of the ester product, the equilibrium nature of the Fischer esterification necessitates strategies to drive the reaction to completion. This is commonly accomplished by removing the water generated during the reaction, for instance, through azeotropic distillation using a Dean-Stark apparatus, or by employing an excess of one of the reactants, typically the alcohol, in accordance with Le Chatelier's principle. pearson.com

Another method for producing allyl esters involves the reaction of allyl acetate (B1210297) with the methyl or ethyl ester of a carboxylic acid. This process can be catalyzed by an alkoxide of a metal from Group I, II, or III of the Periodic System. google.com This approach can yield highly pure allyl esters. google.com The conversion can be made substantially complete by using an excess of allyl acetate and removing the methyl or ethyl acetate formed by distillation. google.com

Eco-Friendly Esterification of Phenylacetic Acid with Hydroxylated Derivatives

ReactantsCatalystCatalyst Amount (mol%)Temperature (°C)Time (min)ConditionsYield (%) (Phenyl acetic acid esters)Yield (%) (Allyl 2-phenylacetate)
Phenylacetic acid, Allyl alcoholAmberlyst-1510110240Solvent-free~8045

Note: Data extracted from a specific study on eco-friendly esterification.

Sonochemical Methods for this compound Analogues

Sonochemical methods, which involve the application of ultrasound irradiation, have been investigated to enhance various organic reactions, including ester synthesis. uns.ac.idekb.eg Ultrasound can potentially accelerate reaction rates, reduce reaction times, and improve yields. uns.ac.idekb.eg While direct sonochemical synthesis of this compound was not explicitly detailed in the search results, sonochemical techniques have been applied to the synthesis of related allyl esters, serving as analogues in terms of containing both allyl and ester functional groups. For instance, the synthesis of acetyl eugenol (B1671780) (4-allyl-2-methoxyphenyl acetate), an analogue of this compound, has been successfully carried out using a sonochemical method. uns.ac.iduns.ac.idresearchgate.net This synthesis involved the esterification of eugenol with acetic anhydride (B1165640) catalyzed by sodium hydroxide (B78521) under ultrasonic irradiation. uns.ac.idresearchgate.net This demonstrates the potential of sonochemistry as a tool in the synthesis of allyl ester compounds.

Advanced Synthetic Approaches and Innovations

Beyond established techniques, newer methodologies and principles are being applied to the synthesis of allyl esters and related compounds, focusing on efficiency and sustainability.

Synthesis of Allyl Esters from Alpha-Hydroxy Acids

Advanced synthetic strategies include the preparation of allyl esters from starting materials other than phenylacetic acid. One such approach focuses on the synthesis of allyl esters derived from alpha-hydroxy acids. A modified Steglich esterification protocol has been developed for the synthesis of allyl and benzyl (B1604629) alpha-hydroxyesters using O-allyl or O-benzyl-N,N'-dicyclohexylisoureas. researchgate.netscielo.org.pe This method allows for the introduction of the allyl protecting group onto various (cyclo)alkyl alpha-hydroxycarboxylic acids under mild reaction conditions and with short reaction times. researchgate.netscielo.org.pe The procedure has been reported to yield corresponding esters in high yields with straightforward purification. researchgate.netscielo.org.pe Examples of compounds synthesized using this method include allyl lactate (B86563) and other allyl 2-hydroxyalkanoates. scielo.org.pe This highlights a specific route for synthesizing a class of allyl esters starting from alpha-hydroxy acids, showcasing alternative synthetic strategies for allyl ester structures.

Synthesis of Allyl Esters from Alpha-Hydroxy Acids using Modified Steglich Esterification scielo.org.pe

Starting Alpha-Hydroxy AcidAllylating AgentConditionsProductYield (%)
Lactic acidO-Allyl-N,N'-dicyclohexylisoureaDry THF, 60°C, 16 h, Argon atmosphereAllyl lactate73
2-Hydroxybutanoic acidO-Allyl-N,N'-dicyclohexylisoureaDry THF, 60°C, 16 h, Argon atmosphere2-Hydroxybutanoic acid allyl ester50
2-Hydroxyhexanoic acidO-Allyl-N,N'-dicyclohexylisoureaDry THF, 60°C, 16 h, Argon atmosphere2-Hydroxyhexanoic acid allyl ester97
2-Hydroxyoctanoic acidO-Allyl-N,N'-dicyclohexylisoureaDry THF, 60°C, 16 h, Argon atmosphere2-Hydroxyoctanoic acid allyl ester82

Note: Data extracted from a study on the synthesis of allyl and benzyl alpha-hydroxyesters.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of chemical compounds, including this compound and other esters, is an increasingly important area of research. Green chemistry aims to minimize or eliminate the use and generation of hazardous substances. iarc.fratamankimya.comfishersci.ca Several strategies aligned with green chemistry have been explored for ester synthesis.

Another green approach is the utilization of biocatalysts, such as enzymes. Lipase-catalyzed esterification reactions have been investigated for the synthesis of various esters, including ethyl phenylacetate, demonstrating the potential of enzymatic methods in producing phenylacetic acid esters under milder conditions. mdpi.com Biocatalysis often operates at lower temperatures and pressures, reducing energy consumption, and enzymes are highly selective, minimizing unwanted byproducts. mdpi.com

Sustainable synthesis practices also encompass minimizing energy costs, utilizing recyclable catalysts, and valorizing waste materials. mdpi.com These principles collectively guide the development of more environmentally benign routes for the synthesis of this compound and its derivatives.

Catalytic Systems in this compound Synthesis

The synthesis of esters, including this compound, can be facilitated by various catalytic systems. While direct, detailed synthetic procedures specifically for this compound using all types of catalytic systems are not extensively documented in the immediate literature surveyed, the principles and applications of these catalysts in related esterification and allylic functionalization reactions provide valuable insight into potential synthetic routes.

Palladium-Catalyzed Reactions

Palladium catalysis plays a significant role in various organic synthesis reactions, including those relevant to the formation of ester linkages and manipulations of allylic systems. Palladium catalysts have been employed in transformations such as the oxidative esterification of aldehydes, α-arylation of esters, and carbonylative esterification reactions.

A direct link between palladium catalysis and this compound is observed in studies involving the Claisen rearrangement of this compound. An asymmetric palladium-catalyzed Claisen rearrangement of this compound has been demonstrated as a strategy for obtaining enantioenriched ester derivatives. This highlights the utility of palladium in mediating rearrangements involving the this compound structure.

Synthesis of Related Phenylacetate Compounds

Exploring the synthesis of compounds structurally related to this compound provides broader context for the chemical transformations involved in creating the phenylacetate moiety and incorporating allyl or similar groups.

Sodium ((1-(methoxycarbonyl)allyl)amino)phenylacetate

Sodium ((1-(methoxycarbonyl)allyl)amino)phenylacetate is a compound of interest in pharmaceutical and biochemical research, characterized by a phenylacetate backbone substituted with a methoxycarbonyl-modified allylamine (B125299) group. While its specific synthetic methodology is not detailed in the provided search results, its structure suggests that its synthesis would likely involve the formation of the phenylacetate core, the introduction of an allylamine functional group, and the addition of a methoxycarbonyl moiety. Such a synthesis could potentially involve amination reactions, ester formation, and reactions involving allylic halides or alcohols.

Methyl Phenylacetate Synthesis

Methyl phenylacetate, a simpler alkyl phenylacetate ester, can be synthesized through several established methods. A common route involves the esterification of phenylacetic acid with methanol (B129727), typically catalyzed by an acid. This reaction is often carried out under reflux conditions.

Another method for synthesizing methyl phenylacetate involves the hydrolysis and subsequent esterification of phenylacetonitrile (B145931). Phenylacetonitrile can be reacted with methanol in the presence of sulfuric acid, followed by heating and work-up to yield methyl phenylacetate.

An alternative approach utilizes benzyl chloride as a starting material, involving the formation of a Grignard reagent, followed by addition and hydrolysis with methyl carbonate. Palladium-catalyzed alkoxycarbonylation of benzyl acetates has also been shown to produce methyl phenylacetate.

The synthesis from phenylacetonitrile by hydrolysis and esterification can be represented by the following general scheme:

Phenylacetonitrile → Phenylacetic Acid → Methyl Phenylacetate

An example procedure for the synthesis of methyl phenylacetate from phenylacetonitrile involves reacting phenylacetonitrile with methanol and sulfuric acid, controlling the temperature during the addition and subsequent reaction, followed by cooling, dilution with water, separation of the acid water, neutralization with sodium carbonate solution, washing, dehydration with anhydrous calcium chloride, and fractionation under reduced pressure to obtain the product with reported yields around 80%. Enzymatic methods using lipases have also been explored for the synthesis of methyl phenylacetate from phenylacetic acid and dialkyl carbonates.

2-Allylphenol (B1664045) Derivatives Synthesis

The synthesis of 2-allylphenol derivatives involves modifying the structure of 2-allylphenol. These modifications can include alterations to the aromatic ring or the functionalization of the hydroxyl group.

Derivatives are commonly synthesized by introducing substituents onto the aromatic ring, such as electron-attracting groups like nitro groups, at positions ortho and para relative to the hydroxyl group. Another approach involves converting the phenolic hydroxyl group into other functionalities, such as methoxy (B1213986) or acetyl groups.

Specific reactions reported for the synthesis of 2-allylphenol derivatives include nitration using reagents like HNO₃/H₂SO₄ or NaNO₃/KHSO₄ on SiO₂/H₂O. Conversion of the hydroxyl group to a methoxy group can be achieved by reaction with dimethyl sulfate. Acetylation can be performed using acetic anhydride in the presence of a catalyst like DMAP.

A process for preparing 2-allylphenol itself from phenol (B47542) involves the reaction of phenol with an alkali metal hydroxide to form an alkali metal phenoxide, followed by reaction with allyl chloride to form allyl phenyl ether, and finally, thermal rearrangement of the allyl phenyl ether to produce 2-allylphenol.

Palladium(II) salts, in conjunction with a hydrophilic ligand and hydrogen peroxide, have been utilized in a one-pot catalytic oxidation of 2-allylphenols to produce 2-(1,2-dihydroxypropyl)phenol derivatives.

Iii. Reaction Mechanisms and Mechanistic Studies of Allyl Phenylacetate

Deallylation Reactions of Allyl Phenylacetate (B1230308) Derivatives

Deallylation serves as a vital method for cleaving allyl ester groups to yield the corresponding carboxylic acids. This process is particularly valuable when other functional groups in the molecule are sensitive to harsh acidic or basic hydrolysis conditions. acsgcipr.org

A simple and efficient metal-free protocol has been developed for the chemoselective deallylation of the ester O-allyl group in α-allyl allyl phenylacetate derivatives. researchgate.netresearchgate.net This method utilizes sodium borohydride (B1222165) (NaBH₄) in refluxing methanol (B129727) to achieve deprotection. researchgate.netresearchgate.net The use of readily available, stable, and easy-to-handle reagents makes this an attractive alternative to metal-catalyzed methods. researchgate.net The reaction demonstrates good to excellent yields, typically completing within a few hours. researchgate.net For instance, the deallylation of various substituted α-allyl this compound compounds was successfully achieved, leaving other functional groups like nitro, methoxy (B1213986), ester, and chloro unaffected. researchgate.netresearchgate.net

Other metal-free approaches for deallylation of allylic compounds in general include the use of iodine in polyethylene (B3416737) glycol-400, which proceeds at room temperature. rsc.org Boron-based catalysts like tris(pentafluorophenyl)borane, B(C₆F₅)₃, have also been employed for metal-free allylations, highlighting the utility of boron in activating allylic systems. nih.gov

While detailed mechanistic studies for every protocol are not fully established, a plausible pathway for the sodium borohydride-mediated deallylation has been proposed. researchgate.net

The proposed mechanism for the deallylation of α-allyl allyl carboxylic esters using NaBH₄ in methanol involves the formation of trimethoxyborane, B(OMe)₃. researchgate.net It is suggested that trimethoxyborane forms a π-complex with the alkene of the O-allyl group. This interaction facilitates the cleavage of the allyl-oxygen bond. Subsequent hydrolysis of the resulting borate (B1201080) ester intermediate yields the deallylated carboxylic acid product. researchgate.net Amine 2-borane complexes are also known to generate trimethoxyborane, further supporting its role in deallylation processes. researchgate.net

The kinetics of the deallylation reaction are influenced by the nature of the reagents and the solvent system. In the NaBH₄/MeOH system, using methanol as the solvent is crucial, and the reaction proceeds efficiently under reflux conditions, typically within 5 hours. researchgate.net Studies on the deallylation rates of substrates with different substituents on the phenyl ring (1a-c) indicated that the rate of reaction follows the order: unsubstituted > electron-donating (methoxy) > electron-withdrawing (nitro). researchgate.net However, the yield for substrates bearing an electron-donating methoxy group was higher compared to those with an electron-withdrawing nitro group. researchgate.net It was also noted that using an excess of sodium borohydride (8-10 mmol) over a longer period (12 hours) could lead to the reductive deallylation of the C-allyl group as well, indicating that reagent concentration and reaction time are key parameters for selectivity. researchgate.net

A significant advantage of the NaBH₄/MeOH protocol is its high chemoselectivity. researchgate.net In substrates containing both a C-allyl group (at the α-carbon) and an O-allyl group (in the ester moiety), the O-allyl group is selectively cleaved, leaving the C-allyl group intact. researchgate.net This selectivity is consistently observed across a range of α-allyl this compound derivatives with various substituents on the aromatic ring. researchgate.netresearchgate.net This method successfully deprotects the carboxylic acid without affecting other sensitive groups, which is a valuable feature in the synthesis of complex molecules. researchgate.net

The following table summarizes the results of the chemoselective deallylation of various α-allyl this compound derivatives. researchgate.net

Table 1: Deallylation of α-Allyl this compound Derivatives This table is interactive. Users can sort and filter the data.

Entry R R1 Time (h) Yield (%)
1a H H 5 92
1b H 4-OCH₃ 5 95
1c H 4-NO₂ 6 85
1d H 4-Cl 5 90
1e H 2-NO₂ 6 82
1f H 2-Cl 5 88
1g H 2-OCH₃ 5.5 93
1h 4-OCH₃ H 5 94
1i 4-NO₂ H 6 84
1j 4-Cl H 5 89
1k 2-NO₂ H 6 83
1l 2-Cl H 5.5 87
1m 2-OCH₃ H 5.5 92
1n CH₃ H 5 90
1o C₂H₅ H 5 91

Proposed Mechanistic Pathways for Deallylation

Rearrangement Reactions Involving this compound

This compound and related allylic esters can undergo intramolecular rearrangement reactions, most notably variations of the Claisen rearrangement. The Claisen rearrangement is a lookchem.comlookchem.com-sigmatropic rearrangement that typically involves an allyl vinyl ether or an allyl aryl ether. wikipedia.orgbyjus.comlibretexts.org For an ester like this compound, a variation such as the Ireland-Claisen rearrangement can occur. wikipedia.org This reaction involves treating an allylic carboxylate with a strong base (like lithium diisopropylamide) to form an enolate, which is then trapped as a silyl (B83357) ketene (B1206846) acetal. This intermediate then undergoes a lookchem.comlookchem.com-sigmatropic rearrangement. wikipedia.org

Another relevant transformation is the rearrangement of allylic esters with at least one aryl group and one hydrogen atom on the α-carbon. lookchem.com In the presence of a strong base, such as a Grignard reagent or sodium hydride, these esters rearrange to form α-allylic substituted acids. lookchem.com For example, allyl diphenylacetate rearranges in the presence of a mesitylmagnesium bromide to yield 2,2-diphenylpent-4-enoic acid. lookchem.com This reaction is intramolecular and involves an alpha-gamma shift of the allyl group. lookchem.com

Enolate Claisen Rearrangement of Deprotonated this compound

The Claisen rearrangement is a significant carbon-carbon bond-forming reaction in organic chemistry. byjus.com A variation, the Ireland-Claisen rearrangement, involves the wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allylic ester via its silyl ketene acetal, which is formed from the corresponding enolate. nrochemistry.comyoutube.com This process is known for proceeding under milder conditions than the classic Claisen rearrangement. nrochemistry.comyoutube.com The initial step involves deprotonation of the allylic ester with a strong base, such as lithium diisopropylamide (LDA), to form the enolate. nrochemistry.comyoutube.com

The enolate Claisen rearrangement of deprotonated this compound can be catalyzed by palladium(0). researchgate.net In a notable study, deprotonated this compound was observed to smoothly convert to 2-phenyl-4-pentenoic acid at a low temperature of –78 °C in the presence of a palladium(0) catalyst. researchgate.net The mechanism of palladium-catalyzed rearrangements often involves the formation of a π-allylpalladium intermediate, which is a key reactive species. mdpi.com Mechanistic studies on related palladium-catalyzed reactions, such as the C-H olefination of aromatic compounds, have highlighted the role of specialized ligands in enhancing the reactivity of the palladium catalyst. nih.govehu.es For instance, S,O-ligands can facilitate the formation of more reactive cationic palladium species, which are crucial for the catalytic cycle. nih.gov While stoichiometric amounts of Pd(II) were initially required for allylic alkylations, the development of catalytic versions that support the Pd(0)/Pd(II) cycle has been a significant advancement. mdpi.com

Contrary to the concerted pericyclic mechanism of the classic Claisen rearrangement, the palladium-catalyzed rearrangement of this compound follows a different path. wikipedia.orgresearchgate.net Crossover experiments using labeled starting materials have provided evidence for a non-concerted, dissociative mechanism. researchgate.net This pathway involves the formation of palladium complexes and carboxylic-acid dianions as intermediates, rather than a direct wikipedia.orgwikipedia.org-sigmatropic shift. researchgate.net This dissociative process suggests an intermolecular reaction mechanism, a departure from the typically intramolecular nature of thermal Claisen rearrangements. wikipedia.orgresearchgate.net

Photo-Claisen and Photo-Fries Rearrangements of Allyl Phenyl Ether (Analogue)

The study of analogues like allyl phenyl ether offers valuable insights into the potential photochemical behavior of this compound. The photo-Claisen rearrangement is a photochemical reaction that can yield different products compared to its thermal counterpart. wikipedia.org Ultrafast transient absorption spectroscopy has been employed to study the liquid-phase photo-Claisen and photo-Fries rearrangement dynamics of allyl phenyl ether in a cyclohexane (B81311) solution. rsc.org

Upon excitation with UV light (e.g., 267 nm), the reaction proceeds on a picosecond timescale. rsc.org This process involves the homolytic fission of the ether bond, initiated by the population of dissociative (n/π)σ* excited states, leading to the formation of a radical pair. rsc.org These radicals can then recombine to form intermediate cyclohexadienones, which ultimately lead to the final rearranged products. rsc.org The photo-Fries rearrangement, a related photochemical process, also proceeds through a radical mechanism and can produce both wikipedia.orgresearchgate.net and byjus.comresearchgate.net rearranged products. wikipedia.org

Interactive Data Table: Comparison of Thermal and Photochemical Rearrangements

FeatureThermal Claisen RearrangementPhoto-Claisen/Photo-Fries Rearrangement
Activation HeatUV Light
Mechanism Concerted, pericyclic wikipedia.orgwikipedia.org-sigmatropic shiftRadical mechanism involving homolytic bond fission
Intermediate Cyclic transition stateRadical pair, cyclohexadienone intermediates
Intra/Intermolecular IntramolecularCan have intermolecular characteristics
Products Primarily ortho-rearranged productMixture of ortho and para products, as well as other isomers

Theoretical and Computational Chemistry in Reaction Mechanism Elucidation

Theoretical and computational methods are powerful tools for investigating the intricate details of reaction mechanisms that may be difficult to probe experimentally.

Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of organic reactions. mdpi.com For instance, DFT calculations have been instrumental in understanding the palladium-catalyzed benzyl (B1604629)/allyl coupling, which involves the dearomatization of a benzyl group. nih.gov These studies can elucidate the structures of intermediates and transition states, such as the (η³-benzyl)(η¹-allyl)Pd(PH₃) intermediate, and determine the most favorable reaction pathways. nih.gov DFT has also been applied to investigate the regioselective deprotonation of allyl amides and allylamines, providing insights into kinetic versus thermodynamic control. nih.gov In the context of palladium-catalyzed dehydrogenation, DFT calculations have shown that the reaction proceeds through an allylpalladium enolate complex, followed by β-hydride elimination. maxapress.com

Computational modeling of potential energy surfaces (PES) provides a comprehensive map of the energy landscape of a reaction. byu.edumdpi.com By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. byu.edu These models are crucial for understanding reaction kinetics and thermodynamics. Advanced computational techniques allow for the modeling of complex organometallic reactions, including the exploration of nonstatistical dynamic effects. byu.edu The development of advanced potential energy surfaces explicitly includes many-body effects, offering a more accurate representation of the system. rutgers.edu For complex reactions involving multiple electronic states, methods are being developed to learn and represent multiple coupled potential energy surfaces automatically. nih.gov Investigations into thermal rearrangements have utilized DFT and high-level ab initio methods to explore the lowest-energy singlet-spin potential energy surface, accurately determining reaction energies and activation parameters. nih.gov

Interactive Data Table: Key Computational Findings

Computational MethodApplicationKey Insights
Density Functional Theory (DFT) Palladium-catalyzed rearrangementsElucidation of intermediate structures (e.g., π-allyl palladium complexes) and transition states. nih.gov
DFT Regioselective deprotonationsDetermination of kinetic vs. thermodynamic control in deprotonation reactions. nih.gov
DFT Palladium-catalyzed dehydrogenationIdentification of key steps like β-hydride elimination and the effect of solvent on reaction barriers. maxapress.com
Potential Energy Surface (PES) Modeling Organometallic reaction dynamicsExploration of reaction pathways, transition state theory, and nonstatistical dynamic effects. byu.edu
High-level ab initio methods Thermal rearrangementsAccurate determination of reaction energies and activation parameters. nih.gov

Kinetic and Thermodynamic Analysis of Reaction Pathways

The kinetic and thermodynamic parameters of reactions involving this compound and its structural precursors are crucial for understanding reaction feasibility, rates, and product distributions. Thermodynamic analyses, often employing computational methods like the Benson group contribution method, have been applied to reactions related to the formation of the phenylacetate moiety. For instance, in the acylation of phenol (B47542) with acetic acid to form phenyl acetate (B1210297), thermodynamic studies show that the formation of hydroxyacetophenones is favorable at temperatures between 300 K and 800 K, while higher temperatures favor the formation of phenyl acetate. scielo.brcapes.gov.brscielo.br For the isomerization of phenyl acetate (Fries rearrangement), the formation of hydroxyacetophenone isomers decreases as temperature increases. scielo.br

Kinetic studies provide insights into the reaction rates and the factors that influence them. Theoretical investigations into the reaction of hydroxylamine (B1172632) with phenylacetate have calculated the activation free energy barriers (ΔG‡) in aqueous solution. These studies highlight the role of different isomers and reaction pathways, with a concerted mechanism often being favored over a classical tetrahedral intermediate. researchgate.net The predicted barriers for O-attack and N-attack by hydroxylamine are in close agreement with experimental values, underscoring the predictive power of these computational analyses. researchgate.net

Computational studies on related compounds, such as the phenyl-shift reaction in phenethyl phenyl ether (a model for the β-O-4 linkage in lignin), have utilized density functional theory and transition state theory to determine rate constants. nih.gov These analyses reveal that the first transition state, from the reactant to a radical intermediate, is often the rate-determining step. nih.gov Substituent effects play a significant role; for example, methoxy substituents can accelerate the phenyl-migration rate compared to the unsubstituted compound. nih.gov Similarly, in the arylation of enol acetates, the reaction rate is strongly influenced by the polar effects of substituents on the aryl radical. scielo.br

Table 1: Calculated Activation Free Energy Barriers (ΔG‡) for the Reaction of Hydroxylamine with Phenylacetate in Aqueous Solution This table presents theoretical data for phenylacetate, a core component of this compound, providing insight into the reactivity of the ester group.

Reaction PathwayCalculated Barrier (kcal/mol)Experimental Barrier (kcal/mol)
O-Attack20.8 researchgate.net20.4 researchgate.net
N-Attack23.8 researchgate.net22.3 researchgate.net
Data sourced from theoretical calculations at the MP4/TZVPP+diff level for gas phase energies and CPCM for optimization and frequencies. researchgate.net

Table 2: Thermodynamic Favorability of Phenyl Acetate Formation This table summarizes the temperature-dependent favorability of phenyl acetate formation versus its isomers, based on thermodynamic analysis of phenol acylation.

Temperature RangeFavored Product(s)
300 K - 800 KHydroxyacetophenones scielo.brcapes.gov.brscielo.br
> 800 KPhenyl Acetate scielo.brcapes.gov.brscielo.br
Data derived from thermodynamic estimations using the Benson method. scielo.brcapes.gov.brscielo.br

Quantum Mechanics and Statistical Mechanics Approaches

Quantum mechanics (QM) and statistical mechanics provide powerful tools for elucidating the complex reaction mechanisms of molecules like this compound at an atomic and electronic level. QM methods, particularly density functional theory (DFT), are widely used to calculate the geometries of reactants, transition states, and products, as well as their corresponding energies. nih.govscielo.br This information is fundamental to understanding reaction barriers and pathways.

The reaction of hydroxylamine with phenylacetate has also been investigated using QM methods to understand the role of catalysis and the origin of the alpha-effect. researchgate.net Calculations at the B3LYP/6-311+G(2df,2p)//HF/6-31G(d) level, including solvent effects, can predict that the reaction proceeds through a concerted mechanism involving the zwitterionic form of hydroxylamine, rather than through discrete tetrahedral intermediates. researchgate.net Such detailed mechanistic insights are often inaccessible through experimental means alone. The impact of electrostatic effects on radical reactivity is another area where QM approaches are invaluable, showing that through-space electrostatic interactions can dominate over through-bond effects in modulating reaction barriers. nih.gov

Radical Association Reactions and Their Implications

The allyl and phenylacetate moieties of this compound can both participate in radical association reactions, leading to a diverse range of chemical transformations. The allyl group is a resonance-stabilized radical that can readily undergo addition reactions with various substrates, including alkenes and alkynes, to form new carbon-carbon bonds. numberanalytics.com These radical-mediated allylation reactions are significant in organic synthesis for building complex molecules. numberanalytics.comresearchgate.net

Radical precursors derived from phenylacetic acid, such as N-hydroxyphthalimide (NHPI) esters, can be reduced to generate substrate radicals capable of engaging in various transformations. beilstein-journals.org These radicals can participate in hydroalkylation cascades or be trapped in palladium-catalyzed cycles. For instance, a photoexcited Pd(0) species can activate an NHPI ester via single-electron transfer (SET) to form a hybrid alkyl Pd(I)-radical species. beilstein-journals.org This intermediate can then react with a diene like 1,4-butadiene to form a π-allylpalladium intermediate, which ultimately leads to an aminoalkylation product. beilstein-journals.org

Furthermore, free phenyl radicals can attack η3-allylpalladium(II) complexes. rsc.org The outcome of such reactions is highly dependent on the ligands attached to the palladium center. The initial step is proposed to be the attack of the phenyl radical on the palladium(II) center to form a transient phenyl–palladium(III) intermediate. rsc.org Subsequent reactions, such as reductive elimination or coupling with the allyl ligand, determine the final products. rsc.org In the absence of stabilizing phosphine (B1218219) ligands, the reaction between phenyl radicals and (η3-allyl)PdCl dimers can lead to the formation of 3-phenylpropene, demonstrating a direct association between the phenyl radical and the allyl group, mediated by the metal center. rsc.org The study of disproportionation and combination reactions, for example between allyl and ethyl radicals, provides further fundamental data on the reactivity patterns of the allyl radical. rsc.org

Iv. Advanced Analytical Techniques for Allyl Phenylacetate Characterization

Spectroscopic Methods for Structure Elucidation

Spectroscopy involves the interaction of electromagnetic radiation with the molecule to obtain information about its structure and bonding. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization of allyl phenylacetate (B1230308).

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. rsc.org In the analysis of allyl phenylacetate, both ¹H NMR and ¹³C NMR are employed to confirm the identity and structural integrity of the compound.

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments. The signals for the aromatic protons of the phenyl group typically appear in the downfield region (around 7.2-7.4 ppm), while the protons of the allyl group and the methylene (B1212753) bridge are found in the more upfield region. bmrb.iohmdb.ca The splitting patterns (multiplicity) of these signals, caused by spin-spin coupling with adjacent protons, are crucial for confirming the connectivity of the atoms. For instance, the methine proton (-CH=) of the allyl group appears as a complex multiplet due to coupling with both the terminal vinyl protons (=CH₂) and the adjacent methylene protons (-O-CH₂-).

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard solvent signal. Actual values may vary slightly depending on the solvent and instrument used.

Atom ¹H NMR (ppm) Multiplicity ¹³C NMR (ppm)
Phenyl-H~7.35-7.25Multiplet
Phenyl-C (quaternary)~134.0
Phenyl-C~129.3, ~128.6, ~127.1
Methylene (-CH₂-)~3.62Singlet~41.4
Oxy-methylene (-O-CH₂-)~4.60Doublet~65.5
Methine (-CH=)~5.93Multiplet~132.1
Vinyl (=CH₂)~5.30, ~5.23Multiplet~118.5
Carbonyl (C=O)~171.2

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds and then identifies them based on their mass-to-charge ratio (m/z) and fragmentation pattern. youtube.comrsc.org For this compound, GC-MS is a primary method for confirming its identity and assessing its purity in a sample mixture.

In the gas chromatograph, the sample is vaporized and passes through a long capillary column. This compound is separated from other components based on its boiling point and interaction with the column's stationary phase, resulting in a characteristic retention time.

After exiting the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process forms a molecular ion (M⁺·), whose m/z value corresponds to the molecular weight of this compound (176.21 g/mol ). The high energy of electron impact causes the molecular ion to break apart into smaller, characteristic fragment ions. libretexts.org The resulting mass spectrum is a unique fingerprint of the molecule.

For this compound, a prominent fragmentation pathway involves the cleavage of the bond between the benzyl (B1604629) group and the carbonyl carbon, leading to a stable tropylium (B1234903) cation at m/z 91. mdpi.com Another significant fragment is often observed at m/z 41, corresponding to the allyl cation [C₃H₅]⁺. The presence of the molecular ion peak along with these key fragments provides definitive identification. researchgate.net

Table 2: Characteristic Mass Spectrometry Fragments for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Structural Formula
176Molecular Ion [M]⁺·[C₁₁H₁₂O₂]⁺·
91Tropylium Cation[C₇H₇]⁺
41Allyl Cation[C₃H₅]⁺

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. youtube.com When a sample is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, absorbing radiation at those frequencies. youtube.com An FTIR spectrum plots absorbance or transmittance against the wavenumber (cm⁻¹), revealing the characteristic vibrational modes. youtube.com

The FTIR spectrum of this compound displays several key absorption bands that confirm its structure. The most prominent feature is a strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ester group, typically found in the range of 1730-1750 cm⁻¹. researchgate.net The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching above 3000 cm⁻¹. The allyl group contributes a C=C stretching band around 1645 cm⁻¹ and vinylic =C-H stretching peaks. Additionally, the C-O single bond stretches of the ester linkage produce strong bands in the fingerprint region, between 1000 and 1300 cm⁻¹. nist.gov

Table 3: Key FTIR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group
>3000C-H StretchAromatic & Vinylic
~2980-2850C-H StretchAliphatic (Methylene)
~1740C=O StretchEster Carbonyl
~1645C=C StretchAllyl
~1600, ~1500, ~1450C=C StretchAromatic Ring
~1250-1050C-O StretchEster

Ultrafast Transient Absorption Spectroscopy (TAS) is a sophisticated pump-probe technique used to study photochemical and photophysical events that occur on extremely short timescales, from femtoseconds to nanoseconds. nih.govyoutube.comresearchgate.net This method allows researchers to observe the formation and decay of transient species like excited states and reaction intermediates in real-time. researchgate.net

While specific TAS studies on this compound are not widely published, the technique is ideally suited to investigate its reaction dynamics. For example, upon excitation with an ultrafast laser pulse (the "pump"), the molecule can be promoted to an electronic excited state. A second, time-delayed "probe" pulse measures the absorption spectrum of this transient state. By varying the delay between the pump and probe pulses, a "movie" of the molecule's behavior post-excitation can be created. nih.gov

This approach could be used to study processes such as:

Photodissociation: Investigating the cleavage of bonds within the molecule following light absorption.

Energy Transfer: Tracking how and how quickly the absorbed energy dissipates through the molecule. researchgate.net

Isomerization Reactions: Observing light-induced structural changes, such as rearrangements of the allyl group.

The element and chemical-site specificity of time-resolved X-ray transient absorption, a variant of TAS, could provide particularly profound detail on the mechanistic pathways of such reactions. nih.gov

Chromatographic Separations and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. elsevier.com The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify each component in a mixture. researchgate.net For a compound like this compound, standard (achiral) HPLC is a routine method for assessing its purity by separating it from any starting materials, by-products, or degradation products.

The term enantioselectivity, however, refers specifically to the separation of enantiomers—chiral molecules that are non-superimposable mirror images of each other. researchgate.net Since this compound is an achiral molecule (it does not have a stereocenter and is superimposable on its mirror image), it does not exist as enantiomers. Therefore, chiral HPLC is not applicable for its own separation.

However, chiral HPLC is a critical technique in the broader context of organic synthesis and pharmaceutical development where chiral molecules are common. phenomenex.comnih.gov If this compound were used as a starting material in a reaction that introduces a chiral center, chiral HPLC would be essential for separating the resulting enantiomeric products. This is achieved by using a chiral stationary phase (CSP). chiralpedia.comnih.gov The enantiomers interact differently with the chiral environment of the CSP, causing one to be retained longer than the other, thus enabling their separation and quantification. phenomenex.comnih.gov

V. Research on Biological Activities and Applications of Allyl Phenylacetate

Antimicrobial Properties and Mechanisms

Research into the antimicrobial properties of compounds related to allyl phenylacetate (B1230308), such as 2-allylphenol (B1664045) and phenylacetate derivatives, provides insights into potential mechanisms and areas of activity.

Antifungal Activity of 2-Allylphenol Derivatives

Studies on 2-allylphenol derivatives have demonstrated antifungal activity against various fungal plant pathogens, including Botrytis cinerea. researchgate.netnih.govnih.gov 2-Allylphenol itself has been utilized as a fungicide. researchgate.netnih.gov Research indicates that modifications to the chemical structure of 2-allylphenol, such as the addition of methoxy (B1213986) or acetyl groups, can significantly enhance its antifungal efficacy. researchgate.net For instance, changing the hydroxyl group in 2-allylphenol to a methoxy or acetyl group led to a dramatic decrease in the IC50 value against B. cinerea, indicating increased inhibitory activity. researchgate.net These derivatives appear to exert their antifungal effects, at least in part, by inhibiting fungal respiration, potentially affecting both the normal and alternative respiratory pathways. researchgate.netdntb.gov.ua One specific metabolite of 2-allylphenol, 2-(2-hydroxypropyl) phenol (B47542), has shown effective inhibition of mycelial growth in several plant pathogens, with lower EC50 values compared to 2-allylphenol for certain fungi. nih.govnih.gov

Antibacterial Effects of Phenylacetate Derivatives

Phenylacetate derivatives have been investigated for their antibacterial properties. Studies have shown that certain phenylacetamide derivatives containing 4-arylthiazole moieties exhibit promising antibacterial activities against various bacteria, including Xanthomonas oryzae pv. Oryzae. nih.gov These compounds have demonstrated the ability to cause cell membrane rupture in bacteria. nih.gov Furthermore, hydrazide-hydrazones of phenylacetic acid have shown significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus species. mdpi.com The presence of a hydroxyl group on the phenyl ring in these phenylacetic acid derivatives appears to be crucial for their antibacterial activity, with increased activity observed when multiple hydroxyl groups are present. mdpi.com

Pharmaceutical Research and Precursor Applications

Allyl phenylacetate and related compounds have roles and potential in pharmaceutical research, primarily as intermediates in synthesis and through the exploration of potential therapeutic effects of related structures.

Role as Intermediates in Pharmaceutical Synthesis

Phenylacetic acid, a component of this compound, is a significant intermediate in the pharmaceutical industry. It is used in the synthesis of various pharmaceutical compounds, including certain antibiotics like penicillin and cephalosporins. atamankimya.comyoutube.com Phenylacetic acid also serves as a precursor in the production of diclofenac. wikipedia.org While direct information on this compound's widespread use as a pharmaceutical intermediate is less prominent in the search results, the role of phenylacetic acid highlights the potential for its esters, like this compound, to be explored in synthetic routes for medicinal compounds. Compounds structurally related to this compound, such as Sodium ((1-(methoxycarbonyl)allyl)amino)phenylacetate, are also being investigated as potential precursors or intermediates in the synthesis of more complex pharmaceutical agents. ontosight.ai

Exploration of Potential Therapeutic Effects

Research has explored potential therapeutic effects of compounds structurally related to this compound. Phenylacetic acid itself has been noted for potential antineoplastic activity, inducing differentiation, growth inhibition, and apoptosis in tumor cells. atamankimya.com It is also used therapeutically in the management of urea (B33335) cycle disorders to help reduce ammonia (B1221849) levels. wikipedia.org While direct therapeutic effects of this compound are not extensively detailed in the provided search results, the investigation into related phenylacetate and allyl-containing structures suggests an area of potential research.

Development of New Drug Compounds (e.g., Acetyl Eugenol (B1671780) as Anti-inflammatory)

The development of new drug compounds from related natural products provides a parallel area of interest. Acetyl Eugenol, a derivative of eugenol (a compound structurally related to 2-allylphenol), has been studied for its biological activities, including anti-inflammatory properties. ontosight.aimdpi.comuns.ac.id Research indicates that acetyl eugenol can inhibit the production of pro-inflammatory mediators and the activity of pain-related enzymes like COX-2. ontosight.aimdpi.com This suggests that exploring ester derivatives of allyl-substituted phenols, which share structural features with this compound, could lead to the identification of compounds with therapeutic potential.

Industrial Applications and Derivatives Research

This compound and related phenylacetate derivatives have been explored for various industrial applications, leveraging their chemical properties and aromatic characteristics ontosight.aiatamankimya.com.

Applications in Flavor and Fragrance Industries

This compound is primarily utilized as a flavoring and fragrance ingredient due to its characteristic fruity honey aroma wikipedia.orgsigmaaldrich.com. Its organoleptic properties, often described as sweet and honey-like, make it a valuable component in the formulation of perfumes and flavor compositions sigmaaldrich.comthegoodscentscompany.com. It is used in flavors for honey and has applications in candy and baked goods made-in-china.com. The compound's scent profile can contribute to floral and fruity fragrance compositions atamanchemicals.com. Research indicates that this compound can activate specific human olfactory receptors, such as OR1A1 and OR2W1, which are known to respond to this compound researchgate.net.

Other phenylacetate derivatives, such as isoamyl phenylacetate, are also traded as raw materials for fragrance and flavor applications, known for their aromatic and fruity characteristics atamanchemicals.com. These compounds are often synthesized in laboratories but can also be found in trace amounts in some natural sources atamanchemicals.com.

Precursors for Polymer Synthesis

Compounds containing allyl groups, like this compound, can potentially serve as precursors for the synthesis of polymers ontosight.aisolubilityofthings.com. The presence of the allyl moiety offers a point of reactivity for polymerization reactions. Research into derivatives, such as (4-allyl-2-methoxy-phenyl) acetate (B1210297), suggests that the allyl group can be utilized for developing new materials, including polymers solubilityofthings.com. While specific detailed research on this compound's direct use in polymer synthesis is not extensively documented in the provided information, the general chemical reactivity of allyl esters supports this potential application ontosight.aiontosight.ai.

Agro-Chemical Applications

While information directly linking this compound to agro-chemical applications is limited in the provided search results, related compounds and the general category of phenylacetate derivatives have been mentioned in this context ontosight.aiatamanchemicals.com. For instance, isoamyl phenylacetate might find use in agricultural or horticultural applications to enhance the scent of certain products or mask odors associated with fertilizers or pesticides atamanchemicals.com. Additionally, allyl phenyl ether, a related compound, is highlighted as a starting material in organic synthesis with several applications in the agrochemical industry researchgate.net. The potential for this compound in this field may lie in its use as a building block for pesticides or herbicides, similar to other synthetic compounds with phenylacetate moieties ontosight.ai.

Biochemical Studies of Phenylacetate Metabolism

Biochemical studies have extensively investigated the metabolism of phenylacetate, the carboxylic acid component of this compound, in various organisms, particularly bacteria and mammals smpdb.cafrontiersin.orgnih.gov. These studies provide insights into the enzymatic transformations and metabolic pathways involving phenylacetate.

Enzyme-Substrate Interactions (e.g., Phenylacetate Decarboxylase)

Phenylacetate metabolism often begins with the activation of phenylacetate to phenylacetyl-CoA smpdb.canih.govontosight.ai. This step is catalyzed by enzymes such as phenylacetate-coenzyme A ligase (PA-CoA ligase), also known as phenylacetyl-CoA synthetase frontiersin.orgnih.govresearchgate.net. This enzyme facilitates the reaction between phenylacetate, coenzyme A (CoA), and ATP to yield phenylacetyl-CoA, AMP, and pyrophosphate nih.govresearchgate.net. Studies on PA-CoA ligase from different bacteria, like Azoarcus evansii and Thermus thermophilus, have characterized its biochemical properties, including substrate specificity and kinetic parameters nih.govresearchgate.net. For instance, phenylacetate-CoA ligase from Thermus thermophilus showed high specificity towards phenylacetate with apparent Km values for ATP, CoA, and phenylacetate of 6, 30, and 50 µM, respectively researchgate.net.

Phenylacetate decarboxylase (PhdB) is another enzyme involved in phenylacetate metabolism, specifically in the conversion of phenylacetate to toluene (B28343) and CO2 in certain anaerobic microbial communities nih.govwikipedia.org. PhdB is a glycyl radical enzyme that requires activation by a cognate activating enzyme (PhdA) nih.govwikipedia.org. Research into the mechanism of PhdB has involved studying its interaction with substrates like phenylacetate, including experiments with labeled phenylacetate and competitive inhibitors nih.govnih.gov. These studies suggest that PhdB initiates the reaction by abstracting a hydrogen atom from the methylene (B1212753) carbon of phenylacetate nih.govnih.gov. Kinetic studies with phenylacetate-2-13C as the substrate and α,α-difluorophenylacetate as a competitive inhibitor have provided evidence for this interaction nih.govresearchgate.netresearchgate.net.

Role in Biochemical Pathways

Phenylacetate is an intermediate metabolite in the degradation of various aromatic compounds in bacteria, including phenylalanine and environmental pollutants like styrene (B11656) frontiersin.orgnih.govpnas.org. The bacterial phenylacetate catabolic pathway involves a series of enzymatic steps that process phenylacetate as CoA thioesters frontiersin.orgnih.gov. Following the formation of phenylacetyl-CoA, the pathway involves the activation of the aromatic ring, ring cleavage, and subsequent β-oxidation steps, ultimately leading to central metabolites such as acetyl-CoA and succinyl-CoA nih.govpnas.orgmdpi.com. This pathway is present in a significant percentage of sequenced bacterial genomes and plays a role in the microbial degradation and biotransformation of phenylacetic acid and its derivatives frontiersin.orgnih.gov.

In mammals, phenylacetate is a metabolite of phenylalanine atamankimya.comwikipedia.org. It can be converted to phenylacetyl-CoA, which then conjugates with glutamine to form phenylacetylglutamine, a compound excreted in urine smpdb.cawikipedia.org. This metabolic route is particularly important in clinical contexts, such as in patients with urea cycle defects, as it facilitates nitrogen excretion smpdb.ca. Phenylacetate metabolism in plants also involves conjugation pathways, although the metabolic regulation is not fully characterized biorxiv.org.

Vi. Environmental Fate and Degradation Studies of Allyl Phenylacetate

Environmental Transformation Pathways

The environmental transformation of allyl phenylacetate (B1230308) is primarily governed by processes that cleave its ester bond or modify its aromatic ring structure. These pathways include biodegradation by microorganisms, chemical hydrolysis, and photolysis induced by sunlight.

The biodegradation of allyl phenylacetate is expected to proceed via the cleavage of its ester linkage, releasing allyl alcohol and phenylacetic acid. While specific studies on the complete biodegradation of the parent compound are limited, the metabolic fate of its constituent parts, particularly phenylacetic acid (PA), is well-documented.

Phenylacetic acid is a known catabolite for various bacteria, including Escherichia coli. nih.gov The microbial degradation of PA is a key pathway for its removal from soil and aquatic environments. nih.gov In many bacteria, the catabolism of phenylacetic acid proceeds through its conversion to a coenzyme A thioester, phenylacetyl-CoA. nih.govsmpdb.ca This intermediate is then further metabolized through complex enzymatic pathways, including the epoxidation of the aromatic ring and subsequent ring cleavage, ultimately breaking the compound down into simpler molecules that can enter central metabolic cycles. nih.gov The presence of an aromatic ring can sometimes negatively impact the rate of biodegradation compared to purely aliphatic compounds. nih.gov

Hydrolysis: The ester functional group in this compound is susceptible to hydrolysis, a chemical process that cleaves the bond between the acyl group and the oxygen atom. This reaction, which can be catalyzed by acid or base, results in the formation of phenylacetic acid and allyl alcohol. Studies on the alkaline hydrolysis of substituted phenyl esters of phenylacetic acid indicate that the reaction is first order with respect to both the ester and the hydroxide (B78521) ion. rsc.org The mechanism is suggested to be an elimination-addition (E1cB) pathway. rsc.org This abiotic process is a significant degradation pathway in aqueous environments, particularly under neutral to alkaline conditions.

Photolysis: Photolysis, or degradation by light, is another potential abiotic transformation pathway for this compound, especially in the atmosphere or the upper layers of water bodies. Research on the photolysis of analogous compounds, such as phenyl acetate (B1210297), shows that irradiation with ultraviolet light can cleave the molecule into phenoxy and acyl radicals. These highly reactive radical species can then undergo further reactions. For instance, the phenoxy radical can lead to the formation of products like phenol (B47542) and cresols. A similar radical-based mechanism is plausible for this compound upon absorption of sufficient light energy.

Abiotic Degradation: The primary abiotic pathways are chemical hydrolysis and photolysis. Hydrolysis breaks the ester into its alcohol and carboxylic acid components (allyl alcohol and phenylacetic acid), a process whose rate is dependent on pH and temperature. Photolysis in the atmosphere or sunlit waters can break down the molecule through radical-mediated reactions. rsc.org

Biotic Degradation: Biotic degradation is driven by microorganisms. The initial step is likely enzymatic hydrolysis of the ester bond, carried out by esterase enzymes produced by bacteria and fungi. This releases phenylacetic acid, which can then be used as a carbon and energy source by various microbes. nih.gov The degradation of phenylacetic acid itself involves a multi-step enzymatic pathway that opens and breaks down the aromatic ring. nih.govnih.gov

Transformation Products and Metabolite Identification

The degradation of this compound results in several transformation products and metabolites, depending on the specific pathway. Hydrolysis yields its two main constituents, while photolysis and further biodegradation produce a different array of compounds.

The table below details the primary transformation products identified from studies of this compound and related compounds.

Transformation ProductFormation PathwayReference
Phenylacetic AcidHydrolysis (Abiotic/Biotic) rsc.org
Allyl AlcoholHydrolysis (Abiotic/Biotic) ncert.nic.in
PhenolPhotolysis (inferred from Phenyl Acetate)
CresolsPhotolysis (inferred from Phenyl Acetate)
Phenylacetyl-CoABiotransformation of Phenylacetic Acid smpdb.ca
PhenylacetylglutamineMetabolism of Phenylacetate nih.gov
3-oxo-5,6-dehydrosuberyl-CoABacterial ring cleavage of Phenylacetyl-CoA nih.gov

Kinetics of Environmental Degradation

The kinetics of this compound's degradation determine how long it persists in the environment. The rate is highly dependent on the environmental compartment (air, water, soil) and the prevailing conditions (temperature, pH, microbial population, sunlight intensity).

Specific experimental data on the half-life of this compound in different environmental compartments is scarce. However, estimations can be made based on its chemical structure and data from analogous compounds.

The table below summarizes the available kinetic information and half-life estimates.

Environmental CompartmentEstimated Half-LifePrimary Degradation Process(es)NotesReference
Atmosphere14 hours (estimated)Reaction with hydroxyl radicals (Photolysis)This estimate is based on the analogous compound allyl acetate. nih.gov
WaterData not availableHydrolysis, BiodegradationHalf-life is expected to be highly dependent on pH, temperature, and microbial activity. Alkaline hydrolysis is first-order in both ester and hydroxide concentration. rsc.org
SoilData not availableBiodegradation, HydrolysisPersistence will be influenced by soil moisture, pH, organic matter content, and microbial community. The compound is expected to have high mobility. nih.gov

Sorption and Mobility in Environmental Media

The sorption and mobility of a chemical substance in the environment are critical factors that determine its distribution, bioavailability, and potential for transport to sensitive ecosystems. These processes are governed by the substance's physical and chemical properties and the characteristics of the environmental media, such as soil, sediment, and water.

Sorption to Soil and Sediment:

Sorption refers to the partitioning of a chemical between a solid phase (like soil or sediment particles) and a liquid phase (water). For organic compounds like this compound, this process is predominantly driven by partitioning into the organic matter present in the solid phase. The key parameter used to quantify this tendency is the organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgchemsafetypro.com A high Koc value indicates strong adsorption to soil and sediment, leading to lower mobility, while a low Koc value suggests the chemical is more likely to remain in the water phase and be mobile. chemsafetypro.com

Mobility in Soil and Water:

The mobility of this compound in terrestrial and aquatic environments is inversely related to its sorption. chemsafetypro.com

Soil Mobility: Chemicals with low Koc values are generally considered to have high to very high mobility in soil, meaning they can leach from the soil surface and potentially contaminate groundwater. Conversely, substances with high Koc values are immobile and tend to remain in the upper soil layers. chemsafetypro.com Based on its estimated physical-chemical properties, the mobility of this compound can be inferred.

Aquatic Mobility: In aquatic systems, a substance with high sorption potential will tend to accumulate in the sediment, whereas a more soluble, less sorptive substance will remain distributed in the water column, where it can be transported by currents.

Another crucial factor influencing the environmental mobility and persistence of this compound is hydrolysis. As an ester, it is expected to undergo hydrolysis to form allyl alcohol and phenylacetic acid. This degradation process transforms the parent compound, and the resulting degradation products will have their own distinct sorption and mobility characteristics.

The following table summarizes key physical and chemical properties of this compound that are used to predict its environmental sorption and mobility.

Table 1: Physical and Chemical Properties of this compound Relevant to Environmental Mobility

Property Value Implication for Sorption and Mobility
Molecular Formula C₁₁H₁₂O₂ -
Molecular Weight 176.21 g/mol -
Log Kow (Octanol-Water Partition Coefficient) 2.4 Indicates a moderate potential for sorption to organic matter.
Water Solubility 351 mg/L (estimated) Moderate solubility suggests potential for transport in the aqueous phase.

| Vapor Pressure | 0.007 mmHg at 25°C (estimated) | Low vapor pressure suggests it is not highly volatile from water or soil surfaces. |

Data sourced from the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard and PubChem. epa.govepa.govnih.gov

Environmental Risk Assessment Methodologies

Environmental risk assessment for chemicals like this compound is a structured process designed to evaluate the potential for adverse effects on ecosystems. Standardized frameworks, such as those established under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, are widely used. nih.govnih.gov For fragrance ingredients specifically, industry bodies like the Research Institute for Fragrance Materials (RIFM) have developed tailored assessment frameworks. researchgate.netcosmeticsandtoiletries.comyoutube.com

Two core methodologies within these frameworks are the assessment of Persistent, Bioaccumulative, and Toxic (PBT) properties and the characterization of risk using the PEC/PNEC ratio.

PBT and vPvB Assessment:

The PBT assessment is a hazard-based screening approach used to identify substances of very high concern (SVHC). europa.eu Substances that persist in the environment for long periods, accumulate in living organisms, and are toxic pose a particular risk because their effects can be widespread, long-lasting, and difficult to reverse. europa.eu The criteria for PBT and very Persistent and very Bioaccumulative (vPvB) substances are defined in REACH Annex XIII. europa.eureachonline.eu

A substance is evaluated against the specific criteria for each component:

Persistence (P): Based on the degradation half-life of the substance in different environmental compartments (marine water, freshwater, soil).

Bioaccumulation (B): Based on the bioconcentration factor (BCF) in aquatic species, which measures the accumulation of the chemical in an organism from water.

Toxicity (T): Based on long-term no-observed-effect concentrations (NOEC) or EC10 (concentration causing 10% effect) for marine or freshwater organisms, or evidence of carcinogenicity, mutagenicity, or reproductive toxicity (CMR).

A formal PBT assessment for this compound would require comparing its specific experimental or modeled data against these criteria using a weight-of-evidence approach. reachonline.eu

Table 2: PBT/vPvB Assessment Criteria under REACH Annex XIII

Property Persistent (P) Very Persistent (vP) Bioaccumulative (B) Very Bioaccumulative (vB) Toxic (T)

| Criteria | Half-life > 60d in marine water or > 40d in freshwater/estuarine water OR Half-life > 180d in marine sediment or > 120d in freshwater/estuarine/soil. | Half-life > 60d in marine, freshwater or estuarine water OR Half-life > 180d in marine, freshwater, estuarine sediment or soil. | Bioconcentration Factor (BCF) > 2000 | Bioconcentration Factor (BCF) > 5000 | - Long-term No-Observed Effect Concentration (NOEC) or EC10 for marine or freshwater organisms < 0.01 mg/L- Classified as Carcinogenic, Mutagenic, or toxic for Reproduction (CMR Cat 1A or 1B)- Other evidence of chronic toxicity. |

Source: European Chemicals Agency (ECHA), REACH Annex XIII. europa.eureachonline.eu

Risk Characterisation using PEC/PNEC Ratio:

The most common approach for quantifying environmental risk is the risk characterization ratio (RCR), which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). nih.govwikipedia.orgsintef.no

Predicted Environmental Concentration (PEC): This is an estimate of the concentration of a substance that is expected to be found in an environmental compartment (e.g., rivers, soil). nih.gov Its calculation considers factors like the volume of the chemical used, release patterns from products, removal rates in wastewater treatment plants, and dilution in the environment. nih.govresearchgate.net For fragrance ingredients, PECs are often estimated based on usage data in consumer products. researchgate.netresearchgate.net

Predicted No-Effect Concentration (PNEC): This is the concentration of a substance below which adverse effects on the ecosystem are not expected to occur. wikipedia.org It is derived from ecotoxicity data (e.g., LC50, EC50, or NOEC values from tests on organisms like fish, daphnids, and algae) by dividing the lowest available toxicity value by an assessment factor (AF). wikipedia.orgchemsafetypro.com The assessment factor accounts for uncertainties, such as extrapolating from laboratory tests on a few species to a complex ecosystem. wikipedia.orgresearchgate.net

The risk is characterized by comparing the two values:

PEC/PNEC ≤ 1: The risk is generally considered to be controlled or insignificant.

PEC/PNEC > 1: There may be a risk to the environment, which could trigger a need for more refined data or risk management measures. nih.govsintef.no

Frameworks developed for fragrance materials use this PEC/PNEC approach in a tiered, iterative process. Initial screenings use conservative estimates and models (like QSARs for toxicity), and if a potential risk is identified (PEC/PNEC > 1), the assessment proceeds to higher tiers that use more specific, measured data to refine the PEC and PNEC values. researchgate.netresearchgate.net

Q & A

Q. What are the standard methods for synthesizing and characterizing Allyl phenylacetate in laboratory settings?

this compound is typically synthesized via esterification of phenylacetic acid with allyl alcohol, catalyzed by acid (e.g., sulfuric acid) or enzymatic agents. Key steps include:

  • Purification : Fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the ester.
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation (e.g., 1^1H and 13^{13}C peaks at δ 4.6–5.3 ppm for allyl groups and δ 3.6–3.8 ppm for the ester linkage). Gas Chromatography (GC) with flame ionization detection (FID) to verify purity ≥97% .
  • Quality Control : Adherence to standards such as GB 29938-2013 for food-grade applications, which specify limits for residual solvents and allyl alcohol (<0.3%) .

Q. How can researchers ensure the purity of this compound during synthesis, and what analytical techniques are recommended?

  • Residual Analysis : Use GC-MS to detect contaminants like allyl alcohol, which may persist due to incomplete esterification. Preparative chromatography (e.g., silica gel column) can remove residual reactants .
  • Purity Metrics : Compare retention times and spectral data against reference standards (e.g., CAS 1797-74-6). Quantify impurities using internal standards like methyl phenylacetate .
  • Compliance : Validate methods against regulatory guidelines (e.g., FDA 21 CFR 121.1164) for food-safe applications .

Q. What are the established protocols for detecting this compound in plant-derived samples using gas chromatography-mass spectrometry (GC-MS)?

  • Sample Preparation : Extract plant tissues (e.g., bitter gourd leaves) with hexane or dichloromethane, followed by solid-phase extraction (SPE) to remove polar interferents .
  • GC-MS Parameters : Use a polar capillary column (e.g., DB-WAX) with a temperature gradient from 50°C to 250°C at 5°C/min. Identify peaks via NIST library matching and quantify using calibration curves for esters like isoamyl benzoate .
  • Validation : Include negative controls (ungrafted plants) to account for endogenous ester variations .

Advanced Research Questions

Q. How can conflicting data on the genotoxic potential of this compound be resolved through methodological refinements in microbial reverse mutation assays?

  • Assay Optimization : Use Salmonella typhimurium strains (e.g., TA98, TA100) with/without metabolic activation (S9 liver fractions). Test concentrations from 0.1–10 μg/plate to avoid cytotoxicity thresholds .
  • Contradiction Analysis : Address false positives by verifying the absence of allyl alcohol impurities (≤0.3%), which may confound results. Replicate studies using purified this compound (e.g., sample C-37330-R) .
  • Statistical Rigor : Apply the Ames test criteria (≥2-fold increase in revertants vs. control) and compare outcomes with Rec-assay data from Bacillus subtilis strains H17/M45 .

Q. What experimental approaches are recommended to investigate the neurobiological effects of this compound in olfactory dysfunction models?

  • In Vivo Models : Use transgenic mice (e.g., 5xFAD) exposed to this compound via inhalation. Monitor olfactory sensory neuron activity using calcium imaging (Fura-2 dye) and synaptic markers (e.g., synaptophysin) .
  • Dose-Response : Test concentrations from 0.01–1% (v/v) in mineral oil carriers to mimic physiological exposure levels .
  • Mechanistic Studies : Perform immunohistochemistry for amyloid-β (Aβ) oligomers (Anti-6E10 antibody) to assess neuroinflammatory cross-talk .

Q. What strategies can be employed to analyze the metabolic pathways of this compound in mammalian systems while addressing interspecies variability?

  • Metabolite Profiling : Administer 14^{14}C-labeled this compound to rats and collect urine for LC-MS/MS analysis. Target 3-hydroxypropylmercapturic acid as a primary metabolite .
  • Comparative Studies : Use hepatocyte cultures from multiple species (e.g., rat, human) to quantify cytochrome P450-mediated hydrolysis rates. Normalize data to protein content and enzyme activity (e.g., CYP2E1) .
  • Kinetic Modeling : Apply Michaelis-Menten equations to predict metabolic clearance and interspecies scaling factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.